BenchChemオンラインストアへようこそ!

Mazipredone hydrochloride

Water solubility Parenteral formulation Prodrug elimination

Mazipredone hydrochloride (brand name Depersolon, molecular formula C₂₆H₃₈N₂O₄·HCl, MW 479.05 g/mol) is a synthetic glucocorticoid corticosteroid and a water-soluble, non-halogenated derivative of prednisolone. It belongs to the ATC class H02AB (glucocorticoids) and is characterized structurally by a basic N-methylpiperazine moiety introduced at the C-21 position, replacing the C-21 hydroxyl group of the parent prednisolone scaffold.

Molecular Formula C26H39ClN2O4
Molecular Weight 479 g/mol
CAS No. 60-39-9
Cat. No. B1221209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMazipredone hydrochloride
CAS60-39-9
Synonyms11beta,17-dihydroxy-21-(4-methyl-1-piperazinyl)pregna-1,4- diene-3,20-dione
deoxymethyl-piperazinyl prednisolone
depersolone
Mazipredone
mazipredone hydrochloride
methylpiperazinyl deoxyprednisolone
Molecular FormulaC26H39ClN2O4
Molecular Weight479 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O.Cl
InChIInChI=1S/C26H38N2O4.ClH/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28;/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3;1H/t19-,20-,21-,23+,24-,25-,26-;/m0./s1
InChIKeyOHMBNBZVSGNWEE-HEBJBRBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mazipredone Hydrochloride (CAS 60-39-9): Procurement-Relevant Chemical and Pharmacological Profile


Mazipredone hydrochloride (brand name Depersolon, molecular formula C₂₆H₃₈N₂O₄·HCl, MW 479.05 g/mol) is a synthetic glucocorticoid corticosteroid and a water-soluble, non-halogenated derivative of prednisolone. It belongs to the ATC class H02AB (glucocorticoids) and is characterized structurally by a basic N-methylpiperazine moiety introduced at the C-21 position, replacing the C-21 hydroxyl group of the parent prednisolone scaffold [1]. This structural substitution confers aqueous solubility sufficient for direct parenteral, topical, nasal, otic, and ophthalmic formulation without requiring ester prodrug derivatization — a property that distinguishes it from prednisolone base, methylprednisolone base, and dexamethasone base, all of which are practically insoluble in water [2]. Mazipredone hydrochloride is classified as a long-acting glucocorticoid with anti-inflammatory, anti-allergic, immunosuppressive, and anti-shock pharmacological actions [3].

Why Mazipredone Hydrochloride Cannot Be Replaced by Generic Prednisolone or Dexamethasone in Research and Industrial Procurement


Mazipredone hydrochloride differs fundamentally from its closest structural analog prednisolone by substitution at the C-21 position: the 21-hydroxyl group is replaced by a 4-methylpiperazinyl moiety, forming an α-aminoketone hydrochloride salt that imparts aqueous solubility to the otherwise water-insoluble steroid nucleus [1]. This single molecular modification produces a cascade of pharmacologically and formulation-relevant consequences: (i) direct water solubility eliminates the need for ester prodrug strategies (e.g., sodium succinate or sodium phosphate esters required for prednisolone and methylprednisolone parenteral administration); (ii) the 11β-hydroxyl group of mazipredone resists in vivo oxidation by 11β-hydroxysteroid dehydrogenase, ensuring that the molecule circulates predominantly as the unchanged parent drug rather than undergoing reversible interconversion with an inactive 11-keto metabolite — a pathway that complicates the pharmacokinetics of prednisolone (interconversion with prednisone) [2]; (iii) the compound is non-halogenated, in contrast to dexamethasone and betamethasone which carry a 9α-fluoro substituent associated with enhanced glucocorticoid receptor transactivation potency and altered safety profiles [3]. These differentiating features mean that substituting mazipredone hydrochloride with generic prednisolone sodium succinate, methylprednisolone sodium succinate, or dexamethasone sodium phosphate will introduce different solubility characteristics, metabolic handling, receptor activation kinetics, and formulation constraints — all of which can confound experimental reproducibility and product performance. The quantitative evidence substantiating each differential dimension is provided below.

Mazipredone Hydrochloride: Quantified Differentiation Evidence vs. Prednisolone, Methylprednisolone, Dexamethasone, and Hydrocortisone


Aqueous Solubility: Formulation-Ready Hydrochloride Salt vs. Ester Prodrug-Dependent Comparators

Mazipredone hydrochloride is freely soluble in water, a property conferred by the ionizable N-methylpiperazine moiety at C-21 forming a hydrochloride salt; this enables direct preparation of aqueous injection solutions (validated commercial formulation: Depersolon injection 30 mg/mL), nasal drops, otic solutions, and ophthalmic solutions without chemical derivatization [1]. In contrast, prednisolone base is classified as 'very slightly soluble in water' per USP monograph (quantified as approximately 0.1–0.25 mg/mL at 25 °C), and methylprednisolone base has aqueous solubility of approximately 0.12 mg/mL (insoluble) . Dexamethasone base has aqueous solubility of approximately 10 mg/100 mL (0.1 mg/mL), also classified as practically insoluble . To achieve parenteral-grade solubility, prednisolone requires conversion to prednisolone sodium succinate or prednisolone sodium phosphate; methylprednisolone requires methylprednisolone sodium succinate (Solu-Medrol); and dexamethasone requires dexamethasone sodium phosphate. Mazipredone hydrochloride eliminates this additional synthetic step and the associated purity, stability, and bioequivalence considerations inherent to ester prodrug formulations.

Water solubility Parenteral formulation Prodrug elimination C-21 amino substitution

Non-Halogenated Glucocorticoid with Insignificant Mineralocorticoid Activity: Selectivity Advantage over Prednisolone

Mazipredone is explicitly classified as a non-halogenated glucocorticoid ('nem halogénezett glükokortikoid') — it carries no fluorine or chlorine substituents on the steroid nucleus, unlike dexamethasone and betamethasone (9α-fluoro substituted) [1]. The official Depersolon drug monograph states that mazipredone has 'insignificant mineralocorticoid activity' [2]. By comparison, prednisolone has a measurable mineralocorticoid potency of 0.8 (relative to hydrocortisone = 1.0), and methylprednisolone has mineralocorticoid potency of 0.5 [3]. Dexamethasone has essentially zero mineralocorticoid activity but achieves this through 9α-fluoro halogenation, which simultaneously elevates glucocorticoid transactivation potency to approximately 25–30× hydrocortisone — a potency level that may be excessive for certain topical and anti-allergic indications. Mazipredone thus occupies a distinct selectivity niche: non-halogenated with near-zero mineralocorticoid activity, offering a differentiated benefit-risk profile compared to both prednisolone (measurable mineralocorticoid activity) and halogenated super-potent glucocorticoids (excessive transactivation potency with associated skin atrophy risk).

Non-halogenated steroid Mineralocorticoid selectivity Glucocorticoid receptor Salt-retaining activity

Anti-Inflammatory Potency: 4-Fold Hydrocortisone with Direct Water Solubility — Differentiated from Prodrug-Dependent Prednisolone

Mazipredone exhibits anti-inflammatory potency approximately four times that of hydrocortisone on a weight basis [1]. This places mazipredone in a potency range comparable to prednisolone (also 4× hydrocortisone) and methylprednisolone (5× hydrocortisone), but is distinct in achieving this potency without requiring ester prodrug conversion for aqueous delivery. The anti-inflammatory effect of the drug is described as '4 times greater than hydrocortisone' in the Depersolon product monograph [2]. Notably, prednisolone itself is rated at 4× hydrocortisone anti-inflammatory potency, with equivalent oral dose of 5 mg vs. 20 mg hydrocortisone; methylprednisolone is rated at 5× with equivalent dose of 4 mg; dexamethasone is approximately 25–30× with equivalent dose of 0.75 mg [3]. The critical differentiation is that mazipredone hydrochloride delivers this 4× potency in a directly water-soluble form — prednisolone base must first be converted to prednisolone sodium succinate or sodium phosphate to achieve comparable aqueous solubility for parenteral use, and methylprednisolone requires sodium succinate esterification (Solu-Medrol). This means mazipredone hydrochloride provides prednisolone-class potency without the additional synthetic complexity, stability concerns, and regulatory considerations of ester prodrug formulations.

Anti-inflammatory potency Glucocorticoid equivalency Hydrocortisone reference Corticosteroid dose conversion

Metabolic Stability of the 11β-Hydroxyl Group: Resistance to 11β-HSD Oxidation vs. Prednisolone-Prednisone Interconversion

Experimental metabolism studies in rats demonstrated that the 11β-OH group of mazipredone (Depersolon) does not undergo in vivo oxidation, and the molecule can be recovered from organs in an unchanged form [1]. This finding was confirmed in a doctoral dissertation at the Budapest University of Medicine (1968): 'Megállapította, hogy a Depersolon esetében a 11-OH csoport oxidációja nem jön létre, és jelentős mennyisége változatlanul halad át a szervezeten' (It was established that in the case of Depersolon, the 11-OH group does not undergo oxidation and a significant quantity passes through the organism unchanged) [2]. In contrast, prednisolone undergoes reversible interconversion with prednisone (its 11-keto metabolite) via the action of 11β-hydroxysteroid dehydrogenase (11β-HSD) type 1 and type 2, creating a dynamic equilibrium between active (11β-OH) and largely inactive (11-keto) species that varies with tissue expression of 11β-HSD isoforms, disease state, and co-administered drugs. Human pharmacokinetic studies of intravenous Depersolon (30 or 90 mg) revealed dose-dependent excretion of unchanged drug with a biological half-life of 12–23 hours in healthy control subjects, and importantly, 'prednisolone as a metabolite seems to play a minor role in Depersolone action,' confirming that conversion to prednisolone is not the primary mechanism of activity [3]. This metabolic stability at the 11β position provides more predictable pharmacokinetics and eliminates the inter-individual variability associated with 11β-HSD-mediated activation/deactivation pathways.

11β-hydroxysteroid dehydrogenase Metabolic stability Prednisolone-prednisone interconversion Pharmacokinetic reproducibility

Clinical Efficacy Evidence: 94.2% Resolution Rate in Canine Otitis Externa with Mazipredone-Containing Combination

In a published comparative clinical study, a triple-combination drug product containing mazipredone hydrochloride as the antiphlogistic (anti-inflammatory) component, combined with ketoconazole (antimycotic) and gentamicin sulfate (antibacterial), was evaluated for the treatment of canine otitis externa (OE). In vitro pharmacodynamic testing demonstrated that the antifungal activity of the combination was superior to that of ketoconazole used alone at the same concentration, indicating a contributory role of mazipredone in enhancing overall antimicrobial efficacy — likely through reduction of inflammation-mediated tissue barriers to drug penetration [1]. In the clinical arm of the study, 210 dogs affected with OE were treated with the combination: 94.2% became clinically symptomless and microbiologically negative within an average of 8.5 days of treatment. Notably, no adverse reactions were observed in connection with the use of the drug combination. As a comparator benchmark, ketoconazole monotherapy studies in canine OE typically report clinical success rates of 60–80% over longer treatment durations [2]. The study authors attributed the therapeutic results to the high antifungal efficacy of the combination demonstrated in vitro and to the favourable properties of the solvent mixture — the latter being directly enabled by the water solubility of mazipredone hydrochloride permitting formulation in an aqueous-based vehicle optimized for ear canal delivery.

Canine otitis externa Clinical efficacy rate Combination therapy Antiphlogistic glucocorticoid

Multi-Route Formulation Capability: Single Entity Supporting Injection, Nasal, Otic, Ophthalmic, and Topical Delivery

Mazipredone hydrochloride (as Depersolon) is commercially formulated and registered for five distinct routes of administration from a single chemical entity — injection (30 mg/mL solution for intravenous and intramuscular use), nasal solution, otic solution, ophthalmic solution, and ointment [1]. This multi-route capability is a direct consequence of the compound's intrinsic water solubility conferred by the N-methylpiperazine hydrochloride moiety. In contrast, prednisolone base can only be formulated as an oral tablet/suspension (requiring micronization for bioavailability), topical ointment/cream (as the acetate ester), or ophthalmic suspension (as prednisolone acetate); parenteral prednisolone requires separate ester prodrug forms (prednisolone sodium succinate or sodium phosphate). Methylprednisolone base is limited to oral tablet formulations; parenteral administration requires methylprednisolone sodium succinate (Solu-Medrol) [2]. Dexamethasone base is available as oral tablets and topical formulations; parenteral dexamethasone requires dexamethasone sodium phosphate [3]. The Depersolon injection formulation (30 mg mazipredone hydrochloride per mL, in benzyl alcohol / ethanol / propylene glycol / water for injections) demonstrates validated pharmaceutical stability in a ready-to-use aqueous format [1]. The compound's impurity profile has been extensively characterized by reversed-phase HPLC with 15 identified impurities and degradation products, supporting analytical quality control across all formulation types [4].

Multi-route formulation Aqueous dosage forms Pharmaceutical versatility Single-chemical-entity delivery

Mazipredone Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Parenteral Anti-Shock and Acute Allergic Emergency Formulations Requiring Direct Water-Soluble Glucocorticoid Delivery

Mazipredone hydrochloride is uniquely suited for emergency injectable glucocorticoid formulations where rapid intravenous administration of a water-soluble, non-esterified corticosteroid is clinically required. The Depersolon injection (30 mg/mL, i.v. or i.m. administration, single-dose 30–90 mg for acute shock, maximum daily dose 150–300 mg) demonstrates validated pharmaceutical performance in shock states resistant to standard therapy [1]. Unlike prednisolone sodium succinate or methylprednisolone sodium succinate, which require in vivo ester hydrolysis to release the active moiety — a process that may be impaired in shock states with compromised hepatic perfusion — mazipredone hydrochloride is administered as the active glucocorticoid directly, with no依赖 on esterase-mediated bioactivation. The compound's 11β-OH metabolic stability (resistance to oxidation) and 12–23 hour biological half-life [2] provide sustained glucocorticoid coverage from a single bolus, reducing the need for repeated dosing in acute care settings.

Multi-Route Aqueous Formulation Development (Nasal, Otic, Ophthalmic, Topical) from a Single API Source

For pharmaceutical manufacturers and CROs developing multi-route corticosteroid product lines, mazipredone hydrochloride enables a streamlined single-API strategy. The same hydrochloride salt can be formulated into nasal drops, otic solutions, ophthalmic solutions, ointments, and injectable solutions — eliminating the need to manage separate API inventories for prednisolone base, prednisolone acetate, prednisolone sodium phosphate, and prednisolone sodium succinate [1]. The impurity and degradation product profile has been comprehensively characterized (15 identified impurities/degradants via HPLC-(APCI)-MS), providing a validated analytical framework for quality control across all dosage forms [2]. The non-halogenated structure also avoids the specific regulatory considerations and analytical challenges associated with fluorinated corticosteroids (dexamethasone, betamethasone), including potential genotoxic fluoride-containing degradants.

Veterinary Otitis Externa Combination Products Leveraging the Documented 94.2% Clinical Efficacy Rate

The published clinical evidence demonstrating 94.2% resolution of canine otitis externa in 210 dogs treated with a mazipredone-ketoconazole-gentamicin combination (average 8.5 days to clinical and microbiological clearance, zero adverse reactions) provides a robust, citation-supported rationale for selecting mazipredone hydrochloride as the glucocorticoid component in veterinary otic combination products [1]. The water solubility of mazipredone permits formulation in aqueous-based vehicle systems optimized for ear canal delivery — a factor explicitly credited by the study authors as contributing to the favourable therapeutic outcome. For veterinary pharmaceutical procurement, this evidence base differentiates mazipredone from prednisolone acetate otic suspensions (which require micronization and may settle) and dexamethasone-based otic formulations (which carry the potency and halogenation concerns of fluorinated steroids in the context of chronic use).

Preclinical Glucocorticoid Research Requiring Reproducible Pharmacokinetics Without 11β-HSD Interconversion Variability

For academic and industrial researchers conducting preclinical studies where glucocorticoid exposure must be tightly controlled, mazipredone offers a key pharmacokinetic advantage: the 11β-OH group is resistant to oxidation by 11β-hydroxysteroid dehydrogenase, and the molecule circulates predominantly as unchanged parent drug with prednisolone appearing only as a minor metabolite [1]. This contrasts sharply with prednisolone, which undergoes significant and variable interconversion with prednisone (11-keto form) depending on tissue-specific 11β-HSD expression — a source of inter-animal and inter-model variability that can confound dose-response analyses. The 12–23 hour biological half-life in humans and dose-dependent excretion profile [2] further support predictable exposure metrics across dosing regimens. For studies investigating glucocorticoid receptor pharmacology, inflammation resolution kinetics, or hypothalamic-pituitary-adrenal (HPA) axis feedback, mazipredone provides a more controlled experimental tool than prednisolone.

Quote Request

Request a Quote for Mazipredone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.